molecular formula C14H20N2O3S B088857 Phenylalanyl-Methionine CAS No. 15080-84-9

Phenylalanyl-Methionine

Cat. No. B088857
CAS RN: 15080-84-9
M. Wt: 296.39 g/mol
InChI Key: PYOHODCEOHCZBM-RYUDHWBXSA-N
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Description

Synthesis Analysis

The synthesis of Phenylalanyl-Methionine involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of methionine. This process can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS), which offers a controlled approach to dipeptide formation. Additionally, enzymatic synthesis through proteases or peptide synthetases has been explored for its specificity and efficiency in forming peptide bonds in aqueous environments.

Molecular Structure Analysis

The molecular structure of Phenylalanyl-Methionine is characterized by the presence of a peptide bond linking the phenylalanine and methionine residues. This bond has partial double-bond character due to resonance, which restricts rotation and influences the overall conformation of the dipeptide. The side chains of phenylalanine (an aromatic group) and methionine (containing a thioether) contribute to the physicochemical properties and reactivity of the dipeptide, impacting its interaction with biological molecules.

Chemical Reactions and Properties

Phenylalanyl-Methionine participates in chemical reactions typical of peptides and amino acids. These include hydrolysis of the peptide bond, reactions involving the amino and carboxyl groups, and modifications of the side chains. For instance, the thioether in methionine can undergo oxidation, while the aromatic ring in phenylalanine can participate in electrophilic substitution reactions. The dipeptide's reactivity is influenced by factors such as pH, temperature, and the presence of catalysts or reactive species.

Physical Properties Analysis

The physical properties of Phenylalanyl-Methionine, such as solubility, melting point, and optical activity, are determined by its molecular structure. The hydrophobic side chains may influence its solubility in water and organic solvents, while the presence of chiral centers contributes to its optical activity. The dipeptide's physical state and behavior in solution are relevant for its biological functions and applications in research and industry.

Chemical Properties Analysis

The chemical properties of Phenylalanyl-Methionine, including its acidity/basicity, reactivity, and stability, are shaped by its amino acid components. The peptide bond's partial double-bond character affects its stability and resistance to hydrolysis, whereas the distinct chemical functionalities of the side chains provide reactive sites for biochemical transformations. Understanding these properties is crucial for studying the dipeptide's role in metabolic pathways and its interactions with enzymes and other biomolecules.

References

  • Chattapadhyay et al., 1990: Discusses the initiation of protein synthesis with non-methionine amino acids, highlighting the flexibility in tRNA aminoacylation and initiation codon recognition.
  • Brosnan et al., 2007: Reviews the unique metabolic roles of methionine in organisms, emphasizing its importance beyond being a mere building block in proteins.
  • Mee et al., 1977: Investigates the reactions of methionine and phenylalanine in radiolytic conditions, providing insight into their chemical stability and reactivity.
  • Eggleston, 2009: Explores the molecular conformation and crystal structures of N-formyl methionyl peptides, offering a closer look at peptide bonding and structure.

Scientific Research Applications

  • Inhibition of Neutrophil Responses

    Carbobenzoxy-phenylalanyl-methionine (CBZ-Phe-Met) has been studied as an inhibitor of neutrophil responses to chemotactic factors. It affects chemotaxis, granule enzyme release, cellular aggregation, and the induction of neutropenia, suggesting potential applications in controlling leukotactic factor-mediated biological responses (O’Flaherty et al., 1978).

  • Nutritional Studies in Infants

    Research on the methionine requirements of enterally fed term infants, especially in the presence of cysteine, highlights the importance of Phenylalanyl-Methionine in infant nutrition (Huang et al., 2012).

  • Metabolic Flux Analysis

    Studies on methionine metabolism, including Phenylalanyl-Methionine, provide insights into metabolic fluxes, which are crucial in understanding metabolic diseases and cancer (Shlomi et al., 2014).

  • Methionine Biosynthesis in Bacteria

    Methionine, including Phenylalanyl-Methionine, is essential in bacterial metabolism. Studies on methionine biosynthesis pathways in bacteria have implications for biotechnology and antibiotic development (Ferla & Patrick, 2014).

  • Oxidative Stress and Diseases

    Methionine plays a role in oxidative stress and related diseases, providing insights into the therapeutic potential of Phenylalanyl-Methionine in addressing metabolic, neuropsychiatric, and neurodegenerative diseases (Martínez et al., 2017).

  • Corrosion Inhibition in Chemistry

    Methionine, including Phenylalanyl-Methionine, has been studied for its role in corrosion inhibition, particularly on iron surfaces in acid media. This has applications in materials science and engineering (Oguzie et al., 2011).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOHODCEOHCZBM-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylalanyl-Methionine

CAS RN

15080-84-9
Record name Phenylalanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
LK Mee, SJ Adelstein, CM Steinhart… - Radiation …, 1977 - meridian.allenpress.com
… Phenylalanine, methionine, and their mixtures, methionyl phenylalanine, phenylalanyl methionine, and mixtures of each dipeptide with phenylalanine were reacted with radiolytically …
Number of citations: 10 meridian.allenpress.com
H Takenaka, H Miyake, Y Kojima, M Yasuda… - Journal of the …, 1993 - pubs.rsc.org
Conformationally constrained N,N′-ethylene-bridged dipeptides (eXX′) were conveniently synthesized in two steps using (R)- or (S)-phenylalanine (X = F) and -methionine (X′= M)[-…
Number of citations: 16 pubs.rsc.org
M DOI, Y IN, M INOUE, T ISHIDA - International Journal of …, 1994 - Wiley Online Library
The molecular conformation and association of the peptide Boc‐L‐Phe‐L‐Met‐OMe have been studied in the solid state by X‐ray diffraction. The peptide crystallizes in the orthorhombic …
Number of citations: 3 onlinelibrary.wiley.com
J Roboz, J Greaves, MJ Yagi, JF Holland, G Bekesi - Pharmacology, 1985 - karger.com
The new synthetic tripeptide, p-fluoro-L-phenylalanyl-m-bis-(2-chloroethyl)- amino-L-phenylalanyl-methionine ethylester hydrochloride, PTT.l 19, an alkylating agent, is currently …
Number of citations: 1 karger.com
V Manny‐Aframian, A Shafran… - Skin Research and …, 1996 - Wiley Online Library
… these actions are all inhibited in vitro by the antagonist carbobenzoxy-phenylalanylmethionine (CBZ-phe-met) (5). No data is available on CBZ-phe-met in vivo topical anti-inflammatory …
Number of citations: 4 onlinelibrary.wiley.com
AD Mosnaim, J Puente, ME Wolf, OH Callaghan… - … : The Vascular System, 1988 - Elsevier
… -glycine, L-tyrosine, L-phenylalanylmethionine, L-tyrosyl-glycyl-glycyl-phenylalanine (Des methionine MET), L-glycyl-glycyl-phenylalanyl-methionine (Des tyrosine MET), and MET (10/~…
Number of citations: 37 www.sciencedirect.com
S Bachman, B Klimczak, Z Gasyna - Acta Alimentaria Polonica, 1978 - agro.icm.edu.pl
… during which the phenylalanyl-methionine bond of ½-casein is attacked by the enzyme creating a metastable state of the micelle, and (b) the secondary phase, where the milk …
Number of citations: 10 agro.icm.edu.pl
JT O'Flaherty, HJ Showell, DL Kreutzer… - The Journal of …, 1978 - journals.aai.org
Carbobenzoxy-phenylalanyl-methionine (CBZ-Phe-Met) is an inhibitor (antagonist) of the binding to the receptor on polymorphonuclear neutrophils (PMN) for a series of synthetic …
Number of citations: 87 journals.aai.org
RJ Smith, BJ Bowman - Clinical Immunology and Immunopathology, 1982 - Elsevier
… Carbobenzoxy-phenylalanyl—methionine (CBZ-Phe—Met), an antagonist of N-formylmethionyl peptide receptors, suppressed, in a dose-related manner, the production of H 2 O 2 by …
Number of citations: 16 www.sciencedirect.com
SO Pember, KC Barnes, SJ Brandt, JMJ Kinkade - 1983 - ashpublications.org
… A competitive antagonist of FMLP binding, carbobenzoxy-phenylalanyl-methionine, inhibited the density change with a calculated Kd similar to that reported for inhibition of FMLP-…
Number of citations: 103 ashpublications.org

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